molecular formula C8H15NO3 B1619567 methyl N-acetylvalinate CAS No. 52152-47-3

methyl N-acetylvalinate

Cat. No.: B1619567
CAS No.: 52152-47-3
M. Wt: 173.21 g/mol
InChI Key: KCHNPFJMSOGXIT-UHFFFAOYSA-N
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Description

Methyl N-acetylvalinate is a valine derivative with one of the amine hydrogens replaced by an acetyl group and the carboxylic acid hydrogen replaced by a methyl group . It is also known as Ac-Val-OMe and N-acetylvaline methyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C8H15NO3 . Its average mass is 173.20960 and its monoisotopic mass is 173.10519 .


Physical And Chemical Properties Analysis

This compound has a melting point of 61.3-62.5 °C, a predicted boiling point of 275.4±13.0 °C, and a predicted density of 1.014±0.06 g/cm3 . Its storage temperature should be between 2-8°C .

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

  • N-Acetyl Compounds in Neuroprotection : N-acetylcysteine (NAC), a compound similar to methyl N-acetylvalinate, shows potential in protecting against cerebral demyelination and schizophrenia-like behaviors. This suggests that similar compounds could have neuroprotective effects (Akosmans, Turkmen, & Demirel, 2021).

  • Treatment of Alzheimer's Disease : Research indicates that compounds targeting N-methyl-D-aspartate receptors, like memantine, can aid in managing Alzheimer's disease symptoms. This highlights the role of N-acetyl compounds in treating neurodegenerative diseases (Winslow, Onysko, Stob, & Hazlewood, 2011).

Antioxidant and Protective Effects

  • Protective Role Against Oxidative Stress : Studies demonstrate that N-acetyl compounds, like N-acetylcysteine, can protect against oxidative stress and DNA damage, suggesting similar potential for this compound (Joshi, Deepak Kumar, Shakya, & Shukla, 2014).

  • Reduction of Embryotoxicity : N-acetyl compounds have been shown to mitigate the embryotoxic effects of toxic chemicals, indicating a potential protective role for this compound in similar contexts (Ornaghi, Ferrini, Prati, & Giavini, 1993).

Potential in Mental Health Treatment

  • Effects on Depression and Mood Disorders : The antidepressant effects of ketamine, working through N-methyl-D-aspartate receptors, suggest the potential for similar N-acetyl compounds in treating mood disorders (Berman et al., 2000).

Safety and Hazards

Methyl N-acetylvalinate may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

methyl 2-acetamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHNPFJMSOGXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306733
Record name methyl N-acetylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52152-47-3
Record name DL-Valine, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-acetylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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